molecular formula C21H16F3N3O2 B11491938 N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide

N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide

Cat. No.: B11491938
M. Wt: 399.4 g/mol
InChI Key: XETQLPASFWTTSI-UHFFFAOYSA-N
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Description

N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring, a benzamide group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide to form the benzamide derivative. The final step involves the reaction of this intermediate with pyridin-3-ylmethylamine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced amine derivatives.

Scientific Research Applications

N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16F3N3O2

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H16F3N3O2/c22-21(23,24)17-9-3-1-7-15(17)20(29)27-18-10-4-2-8-16(18)19(28)26-13-14-6-5-11-25-12-14/h1-12H,13H2,(H,26,28)(H,27,29)

InChI Key

XETQLPASFWTTSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

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